2-(4-Bromophenyl)-5-methylpyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of derivatives of 2-(4-Bromophenyl)-5-methylpyrimidine often involves palladium-catalyzed cross-coupling reactions. For instance, 5-bromo-2-iodopyrimidine serves as a novel and useful intermediate in selective palladium-catalyzed cross-coupling reactions, demonstrating the compound's utility in synthesizing various substituted pyrimidine compounds efficiently (Goodby et al., 1996). Additionally, microwave-assisted palladium-catalyzed C-C coupling versus nucleophilic aromatic substitution has been explored for the functionalization of 5-bromopyrimidine, further highlighting the versatility of such compounds in chemical synthesis (Verbitskiy et al., 2013).
Molecular Structure Analysis
Investigations into the molecular structure of 2-(4-Bromophenyl)-5-methylpyrimidine derivatives have been conducted using X-ray crystallography, revealing detailed insights into their geometrical configuration and molecular interactions. For example, studies on regioselective displacement reactions of similar compounds have utilized X-ray crystallography to analyze the formation of specific products, shedding light on the molecular structure and potential rearrangements within the pyrimidine scaffold (Doulah et al., 2014).
Chemical Reactions and Properties
2-(4-Bromophenyl)-5-methylpyrimidine and its derivatives participate in various chemical reactions, including nucleophilic substitution and coupling reactions, which are pivotal for the synthesis of more complex molecules. These reactions are often facilitated by the presence of the bromophenyl group, which acts as a good leaving group or coupling partner in palladium-catalyzed reactions. The compound's reactivity has been leveraged in synthesizing novel polyimides, indicating its versatility in forming materials with excellent thermal stability and mechanical properties (Xia et al., 2006).
Scientific Research Applications
Antimicrobial and Antiviral Activities
2-(4-Bromophenyl)-5-methylpyrimidine derivatives demonstrate significant antimicrobial and antiviral activities. For instance, various substituted 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which incorporate the 2-(4-bromophenyl)-5-methylpyrimidine structure, have been shown to inhibit retrovirus replication in cell culture, including human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003). Similarly, other derivatives have demonstrated antibacterial effectiveness against various bacterial strains (Vijaya Laxmi et al., 2019).
Antitumor Agent Synthesis
Compounds based on 2-(4-Bromophenyl)-5-methylpyrimidine have been used in the synthesis of antitumor agents. For example, in the synthesis of dasatinib, an antitumor agent, a derivative of 2-(4-bromophenyl)-5-methylpyrimidine serves as a key intermediate (Zang Jia-liang et al., 2009).
Synthetic Chemistry
In synthetic chemistry, derivatives of 2-(4-bromophenyl)-5-methylpyrimidine have been utilized to create novel compounds. For example, microwave-assisted palladium-catalyzed C-C coupling reactions involving 5-bromopyrimidine derivatives have been explored for the synthesis of various pyrimidine-based compounds (Verbitskiy et al., 2013). This showcases the compound's utility in facilitating novel chemical reactions and compound synthesis.
Drug Discovery
In drug discovery, derivatives of this compound are used in the synthesis of potential therapeutic agents. For instance, novel pyridine-based derivatives synthesized via Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine, related to 2-(4-bromophenyl)-5-methylpyrimidine, have shown promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It may also include information on safe handling and disposal.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
For a specific compound like “2-(4-Bromophenyl)-5-methylpyrimidine”, you would need to consult the scientific literature or databases for this information. Please note that not all compounds will have information available in all these categories. If you have access to a university or institutional library, they may be able to help you access relevant resources. Alternatively, databases like PubChem, ChemSpider, and the Protein Data Bank may have useful information. Please remember to evaluate the reliability of your sources and to cite them appropriately in your work.
properties
IUPAC Name |
2-(4-bromophenyl)-5-methylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c1-8-6-13-11(14-7-8)9-2-4-10(12)5-3-9/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUNLHHGZSFMOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354289 |
Source
|
Record name | 2-(4-bromophenyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)-5-methylpyrimidine | |
CAS RN |
174720-38-8 |
Source
|
Record name | 2-(4-bromophenyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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